NLO Activity: Propargyl Derivative Enables SHG via Non‑Centrosymmetric Crystal Packing Compared with Centrosymmetric N‑Propyl and N‑Pentyl Analogs
In a systematic study of N‑alkyl‑p‑nitroanilines (propyl through octyl), only the N‑butyl derivative crystallized in a non‑centrosymmetric space group (P2₁2₁2₁) and exhibited powder SHG activity, whereas the N‑propyl (P1̄) and N‑pentyl (P2₁/c) derivatives adopted centrosymmetric lattices and were SHG‑inactive [1]. Within the N‑substituted 2‑methyl‑4‑nitroaniline (MNA) series, N‑benzyl‑MNA showed the highest SHG intensity—up to twice that of unsubstituted MNA—demonstrating that the N‑substituent directly determines SHG output [2]. Although single‑crystal SHG data for the N‑propargyl derivative have not been individually reported, its terminal alkyne provides a sterically compact, rigid substituent that can favor non‑centrosymmetric packing while simultaneously offering a synthetic handle absent in N‑propyl, N‑butyl, and N‑pentyl analogs [2][3]. Unsubstituted MNA itself has a reported powder SHG of approximately 80 U (1 U = SHG of urea) and an SHG tensor element d₁₁ ≈ 2.5 × 10⁻¹⁰ m/V, roughly 40× that of LiNbO₃, serving as a baseline for this compound class [4].
| Evidence Dimension | Powder second‑harmonic generation (SHG) activity and crystal space group |
|---|---|
| Target Compound Data | No single‑crystal SHG data available for N‑(2‑propynyl)‑MNA. Class expectation: terminal alkyne may promote non‑centrosymmetric packing similar to N‑butyl or N‑benzyl derivatives [2][3]. |
| Comparator Or Baseline | N‑Propyl‑p‑nitroaniline: centrosymmetric P1̄, SHG‑inactive. N‑Pentyl‑p‑nitroaniline: centrosymmetric P2₁/c, SHG‑inactive. N‑Butyl‑p‑nitroaniline: non‑centrosymmetric P2₁2₁2₁, SHG‑active. MNA (parent): SHG ≈ 80 U, d₁₁ ≈ 2.5 × 10⁻¹⁰ m/V [1][4]. |
| Quantified Difference | N‑Propyl and N‑pentyl: 0 SHG vs. MNA baseline of 80 U. N‑Propargyl is structurally distinct from both inactive alkyl chains and offers click functionality. |
| Conditions | Powder SHG measured with Nd:YAG laser (1064 nm); crystal structures determined by single‑crystal X‑ray diffraction [1][2]. |
Why This Matters
For NLO material procurement, the N‑propargyl derivative uniquely combines potential SHG activity with a reactive alkyne for post‑synthetic functionalization, a dual capability absent in SHG‑inactive N‑propyl/pentyl and SHG‑active but non‑functionalizable N‑butyl analogs.
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- [2] Hashimoto, H.; Okada, Y.; Fujimura, H.; Morioka, M.; Sugihara, O.; Okamoto, N.; Matsushima, R. Second-Harmonic Generation from Single Crystals of N-Substituted 4-Nitroanilines. Jpn. J. Appl. Phys. 1997, 36, 6754–6760. View Source
- [3] Hashimoto, H.; Takahashi, H.; Yamada, T.; Kuroyanagi, K.; Kobayashi, T. Characteristics of the terahertz radiation from single crystals of N-substituted 2-methyl-4-nitroaniline. J. Phys.: Condens. Matter 2001, 13, L529–L535. View Source
- [4] Levine, B. F.; Bethea, C. G.; Thurmond, C. D.; Lynch, R. T.; Bernstein, J. L. An organic crystal with an exceptionally large optical second‑harmonic coefficient: 2‑methyl‑4‑nitroaniline. J. Appl. Phys. 1979, 50, 2523–2527. View Source
